molecular formula C8H14N2O2 B15219317 Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone

Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone

Cat. No.: B15219317
M. Wt: 170.21 g/mol
InChI Key: KVENPRRXJXZPPA-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with sodium metaperiodate yields dialdehydes .

Mechanism of Action

The mechanism of action of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

azetidin-3-yl-(3-hydroxy-3-methylazetidin-1-yl)methanone

InChI

InChI=1S/C8H14N2O2/c1-8(12)4-10(5-8)7(11)6-2-9-3-6/h6,9,12H,2-5H2,1H3

InChI Key

KVENPRRXJXZPPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)C2CNC2)O

Origin of Product

United States

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